molecular formula C20H24N2O6S B3030196 Dolasetron mesylate CAS No. 878143-33-0

Dolasetron mesylate

Cat. No.: B3030196
CAS No.: 878143-33-0
M. Wt: 420.5 g/mol
InChI Key: PSGRLCOSIXJUAL-ZPQKBBRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolasetron mesylate is a selective 5-HT3 receptor antagonist approved for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its active metabolite, reduced dolasetron (RD), is formed via carbonyl reduction and accounts for its therapeutic effects. Pharmacokinetic studies show that after oral administration, 59% of the drug is excreted in urine and 25% in feces, with an R(+):S(-) enantiomer ratio of RD of approximately 9:1 . Dolasetron is effective in both intravenous (IV) and oral formulations, with optimal oral doses ranging from 100–200 mg for moderate emetogenic chemotherapy .

Chemical Reactions Analysis

Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, hydrochloric acid for hydrolysis, and ammonium hydroxide for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include hydrodolasetron, which is the active metabolite responsible for the compound’s pharmacological effects .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Dolasetron mesylate acts by blocking the 5-HT3 receptors located in the central nervous system and the gastrointestinal tract. This action inhibits the vomiting reflex triggered by the release of serotonin from enterochromaffin cells during chemotherapy or surgery .

Chemical Properties

  • Chemical Formula : C20H26N2O7S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 878143-33-0
  • IUPAC Name : (1S,3R,5R,7S)-10-oxo-8-azatricyclo[5.3.1.0^3,8]undecan-5-yl 1H-indole-3-carboxylate methanesulfonic acid hydrate .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Dolasetron is primarily indicated for the prevention of nausea and vomiting associated with moderately emetogenic chemotherapy regimens. Clinical studies have shown that administering dolasetron before chemotherapy significantly reduces the incidence of acute nausea and vomiting compared to placebo .

Clinical Trials Overview

A meta-analysis of multiple clinical trials indicates that dolasetron is effective in both acute and delayed phases of CINV:

  • Acute Phase Efficacy : Studies report a complete response rate (no vomiting and no rescue medication) of approximately 70% in patients receiving dolasetron compared to 30% in placebo groups.
  • Delayed Phase Efficacy : The effectiveness persists into the delayed phase, with response rates slightly lower but still significant .

Postoperative Nausea and Vomiting (PONV)

Dolasetron is also utilized for preventing PONV in surgical patients. Its administration has been associated with a reduction in nausea and vomiting episodes post-surgery, particularly in high-risk patients such as those undergoing major abdominal surgery or those with a history of motion sickness .

Adverse Effects

While generally well-tolerated, dolasetron may cause side effects including:

  • Headache
  • Dizziness
  • Constipation
  • Rarely, QT prolongation on ECG has been observed at higher doses .

Contraindications

Dolasetron should be used cautiously in patients with a history of cardiac arrhythmias due to its potential effects on heart rhythm.

Table 1: Pharmacokinetic Parameters of this compound

ParameterYoung Adults (n=24)Elderly Adults (n=14)Cancer Patients (n=17)
Clearance (ml/min/kg)10.5 (32%)9.5 (36%)11.5 (47%)
Half-life (hr)8.2 (21%)7.2 (32%)7.9 (33%)
Cmax (ng/ml)299402Not determined
AUC (ng/mL·hr)16052106Not determined

Case Study 1: Efficacy in Cancer Patients

A clinical trial involving 200 cancer patients receiving moderately emetogenic chemotherapy showed that those treated with dolasetron had significantly lower rates of nausea and vomiting compared to those receiving standard antiemetic therapy alone. The study highlighted a complete response rate of over 80% in the dolasetron group versus less than 50% in controls .

Case Study 2: PONV in High-Risk Surgical Patients

In a double-blind study involving patients undergoing laparoscopic surgeries, dolasetron was administered prophylactically. Results indicated a marked reduction in PONV rates from 40% in placebo recipients to just 15% in those receiving dolasetron, demonstrating its effectiveness as a preventive measure .

Comparison with Similar Compounds

Comparison with Ondansetron

Efficacy in Acute and Delayed CINV

  • Acute Phase (0–24 hours):

    • In cisplatin-based chemotherapy (≥70 mg/m²), IV dolasetron (1.8–2.4 mg/kg) demonstrated complete response (CR) rates of 36.8–49.2% , comparable to IV ondansetron (32 mg; CR: 31.8–50.4%) .
    • For moderately emetogenic chemotherapy (e.g., carboplatin), oral dolasetron (200 mg) achieved a CR rate of 82.5% , surpassing lower doses (25–100 mg: 44.7–73.2%) and matching ondansetron’s efficacy when combined with dexamethasone .
    • A Phase III trial found dolasetron less effective than ondansetron in the first 24 hours (CR: 57% vs. 67%, P = 0.013), but equivalent over 7 days when both were combined with dexamethasone .
  • CR rates for dolasetron and ondansetron were 8.0% vs. 10.9%, respectively, highlighting the need for dexamethasone co-administration .

Dosing and Administration

  • Dolasetron’s once-daily oral dosing (200 mg) offers convenience compared to ondansetron’s typical 8 mg twice-daily regimen .
  • IV dolasetron (1.8–2.4 mg/kg) matches ondansetron (32 mg) in efficacy for high-dose cisplatin .

Comparison with Other 5-HT3 Antagonists

Limited direct comparisons exist with granisetron or palonosetron. However, pooled analyses suggest:

Role of Adjunctive Dexamethasone

  • The addition of dexamethasone significantly improved CR rates for both dolasetron (67% vs. 55%) and ondansetron (67% vs. 57%) in the first 24 hours (P < 0.001) .
  • Over 7 days, combination therapy increased CR rates to 48% compared to 28% with monotherapy (P < 0.001) .

Pharmacokinetic and Metabolic Differences

Parameter Dolasetron Mesylate Ondansetron
Active Metabolite Reduced dolasetron (RD) None
Metabolism Carbonyl reduction (non-CYP) CYP2D6, CYP3A4
Elimination Half-life 7–9 hours (RD) 4–6 hours
Drug Interactions Minimal Significant (CYP-dependent)

Dolasetron’s non-CYP metabolism reduces interaction risks, whereas ondansetron’s CYP-mediated clearance may require dose adjustments with enzyme inhibitors .

Clinical Considerations and Guidelines

  • Moderately Emetogenic Chemotherapy: Oral dolasetron (200 mg) is preferred for its once-daily convenience and efficacy .
  • High-Dose Cisplatin: IV dolasetron (2.4 mg/kg) or ondansetron (32 mg) are equally effective, with dexamethasone mandatory for delayed CINV .
  • Postoperative Use: Neither drug showed significant PONV prevention in middle ear surgeries, underscoring situational limitations .

Tables

Table 1: Efficacy in Acute CINV

Drug Dose CR Rate (%) Population Reference
Dolasetron (IV) 2.4 mg/kg 49.2 Cisplatin (≥70 mg/m²)
Ondansetron (IV) 32 mg 50.4 Cisplatin (≥70 mg/m²)
Dolasetron (Oral) 200 mg 82.5 Carboplatin/Cisplatin

Table 2: Adverse Event Frequencies

Adverse Event Dolasetron (%) Ondansetron (%)
Headache 17.6 15–20
QTc Prolongation <1 <1
Dizziness 2.0 1–3

Biological Activity

Dolasetron mesylate, chemically known as 3-Oxooctahydro-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate methanesulfonate, is a potent and selective antagonist of the 5-HT3 receptor. This compound is primarily utilized in clinical settings as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and surgery. Its mechanism of action involves blocking serotonin (5-HT) at the 5-HT3 receptor sites, which significantly reduces the emetic response.

Pharmacodynamics

This compound exhibits a high affinity for the 5-HT3 receptor, with a pIC50 value of 7.55, indicating its potency in inhibiting this receptor. It shows approximately 200-fold selectivity for the 5-HT3 receptor over other serotonin receptors such as 5-HT1A, 5-HT1B, and 5-HT2, as well as various G protein-coupled receptors (GPCRs) . The blockade of the von Bezold-Jarisch reflex in animal models further confirms its efficacy in mitigating nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied. After administration, dolasetron is rapidly metabolized into its active form, hydrodolasetron. Key pharmacokinetic parameters include:

ParameterIntravenous AdministrationOral Administration
Half-life (t1/2)0.24 hours0.50 hours
Absolute BioavailabilityNot applicable~75%
Volume of Distribution (Vd β)Not specified~5.8 L/kg
Clearance (Cl)Not specified~10.5 mL/min/kg

The active metabolite hydrodolasetron reaches peak plasma concentrations approximately one hour post-administration, with a terminal elimination half-life of about 8.1 hours . Importantly, dolasetron does not accumulate in the body even with repeated dosing .

Clinical Efficacy

Clinical trials have demonstrated that this compound is effective in preventing chemotherapy-induced nausea and vomiting (CINV). In studies involving patients undergoing high-dose cisplatin chemotherapy, dolasetron was shown to significantly reduce the incidence of acute and delayed CINV compared to placebo . Notably, it has been well tolerated among patients, with adverse effects being minimal and self-limiting.

Case Study 1: Efficacy in Cancer Patients

A study involving 100 cancer patients receiving cisplatin-based chemotherapy examined the efficacy of this compound. Patients were administered a single intravenous dose of 12.5 mg prior to chemotherapy. Results indicated that 80% of patients experienced no vomiting during the first 24 hours post-treatment, demonstrating significant efficacy .

Case Study 2: Safety Profile

In a safety evaluation involving over 7,000 patients , this compound was found to cause ECG changes, including prolongation of QTc intervals . Although these changes were dose-dependent and transient, they highlight the importance of monitoring cardiac function in patients receiving this medication.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for developing stability-indicating assays for Dolasetron mesylate in pharmaceutical formulations?

Stability-indicating assays require techniques that distinguish intact this compound from its degradation products. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are validated methods. For HPLC, use a C18 column with mobile phases like methanol:phosphate buffer (pH 3.0) at 1.0 mL/min, detecting at 310 nm . HPTLC employs silica gel plates and toluene:ethyl acetate:methanol:glacial acetic acid (5:3:1:0.1) as the solvent system. Method validation should include specificity, linearity (2–20 μg/mL), and precision (RSD <2%) .

Q. How can UV spectrophotometry be utilized to monitor base degradation of this compound?

Base degradation can be tracked via UV absorbance at 275 nm. Prepare solutions in 0.1N NaOH and measure degradation kinetics under accelerated conditions (e.g., 40°C). Calibration curves (1–10 μg/mL) show linearity (R² >0.999), with degradation products identified via peak shifts .

Q. What formulation considerations are critical for compounding this compound oral suspensions?

USP guidelines specify dissolving 1 g this compound in 15 mL Strawberry Syrup, then diluting to 100 mL with Vehicle for Oral Suspension. Ensure homogeneity via stepwise mixing and store in light-resistant containers at controlled room temperature. Stability testing must confirm 90–110% potency over 30 days .

Advanced Research Questions

Q. How does the antiemetic efficacy of this compound compare to Ondansetron in cisplatin-induced emesis?

In Phase III trials (n=696), Dolasetron (2.4 mg/kg IV) showed 57% complete protection in the first 24 hours vs. 67% for Ondansetron (p=0.013). Over 7 days, efficacy equalized (36% vs. 39%, p=NS). Key variables include cisplatin dose (>90 mg/m² reduces response rates by ~15%) and prior chemotherapy exposure .

Q. What is the mechanistic basis for the additive efficacy of dexamethasone with this compound?

Dexamethasone enhances 5-HT3 receptor inhibition by modulating central neurotransmitter release and reducing prostaglandin synthesis. In factorial-designed trials, adding dexamethasone increased 24-hour complete response rates from 55% to 67% (p<0.001) and reduced mean nausea severity (VAS score Δ=18 mm, p<0.001) .

Q. How do this compound’s metabolites contribute to its pharmacokinetic profile and therapeutic effects?

Dolasetron is rapidly metabolized to hydrodolasetron (MDL 74,156), which has 50-fold higher 5-HT3 affinity. The metabolite’s half-life (8 hours) drives sustained antiemetic activity. Hydroxylated metabolites (e.g., MDL 102,382) show lower potency but contribute to prolonged receptor blockade in preclinical models .

Q. What statistical approaches resolve contradictions in this compound trial outcomes across cisplatin dosage strata?

Stratified randomization and covariate adjustment (e.g., sex, prior chemotherapy) are critical. For example, in a study (n=609), higher cisplatin doses (≥91 mg/m²) reduced Dolasetron’s complete response rate to 31–37% vs. 45–50% at lower doses (p<0.05). Multivariate logistic regression identifies confounding variables like infusion duration .

Q. What preclinical models are used to assess this compound’s cardiac safety risks, such as QTc prolongation?

Anesthetized rat models evaluate ECG changes (PR/QRS intervals) post-IV dosing. At ≥3.0 mg/kg, transient QRS prolongation (Δ=5–8 ms) occurs, correlating with human findings. In vitro hERG channel assays (IC₅₀=1.2 μM) further validate arrhythmia risk .

Q. Methodological Challenges & Solutions

Q. How can fluorescence probes like CdS nanocrystals improve this compound detection in biomedical samples?

CdS quantum dots (λₑₓ=350 nm, λₑₘ=510 nm) exhibit fluorescence quenching proportional to Dolasetron concentration (0.1–10 μM). The Stern-Volmer constant (Ksv=1.8×10³ M⁻¹) confirms high sensitivity, with applications in serum analysis (LOD=0.03 μM) .

Q. What experimental designs optimize dose-ranging studies for this compound?

Use a 4-arm parallel design with escalating IV doses (1.8–5.0 mg/kg). Primary endpoints: complete response (0 emesis episodes) and safety (ECG changes). Bayesian adaptive methods reduce sample size while identifying the therapeutic window (e.g., 2.4 mg/kg balances efficacy [52% response] and adverse events [headache: 11%]) .

Properties

CAS No.

878143-33-0

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13+,14?;

InChI Key

PSGRLCOSIXJUAL-ZPQKBBRKSA-N

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Pictograms

Corrosive; Irritant

Synonyms

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolasetron mesylate
Reactant of Route 2
Reactant of Route 2
Dolasetron mesylate
Reactant of Route 3
Dolasetron mesylate
Reactant of Route 4
Reactant of Route 4
Dolasetron mesylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dolasetron mesylate
Reactant of Route 6
Reactant of Route 6
Dolasetron mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.